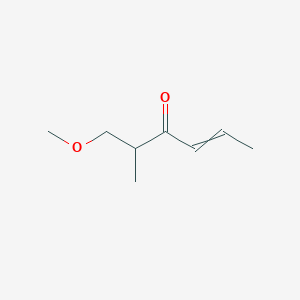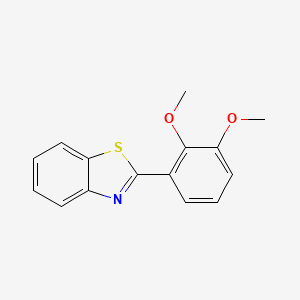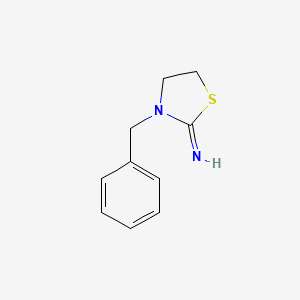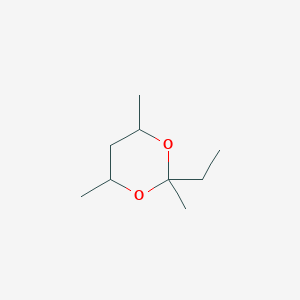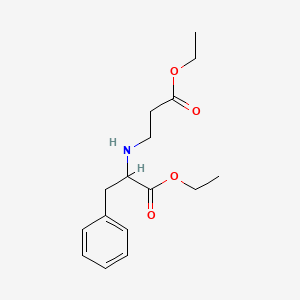
Germanium;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The germanium-platinum compound is an intermetallic compound that combines the unique properties of germanium and platinum. Germanium is a metalloid with semiconductor properties, while platinum is a noble metal known for its catalytic activity and resistance to corrosion. The combination of these two elements results in a compound with significant potential in various scientific and industrial applications, particularly in catalysis and electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Germanium-platinum compounds, such as GePt3 and Ge2Pt, are typically synthesized via a solution colloidal method. This involves the reduction of germanium and platinum precursors in a solvent, often under inert conditions to prevent oxidation. The reaction conditions, including temperature and time, are carefully controlled to achieve the desired nanoparticle size and composition .
Industrial Production Methods: In industrial settings, the production of germanium-platinum compounds may involve high-temperature annealing processes. For example, platinum can be deposited on a germanium substrate and then annealed at temperatures ranging from 773 K to 1173 K to form various platinum-germanide phases .
Analyse Des Réactions Chimiques
Types of Reactions: Germanium-platinum compounds undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and platinum oxides.
Reduction: Reduction reactions can revert the oxidized forms back to the original compound.
Substitution: Involves the replacement of one element in the compound with another, often used in doping processes to modify electronic properties.
Common Reagents and Conditions: Common reagents include hydrogen for reduction reactions and oxygen or air for oxidation reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products of these reactions include various oxides and reduced forms of the germanium-platinum compound, which can be further processed for specific applications .
Applications De Recherche Scientifique
Germanium-platinum compounds have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which germanium-platinum compounds exert their effects involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Tin-Platinum (SnPt): Similar catalytic properties but different electronic characteristics.
Iron-Platinum (FePt): Known for its magnetic properties and used in data storage applications.
Cobalt-Platinum (CoPt3): Exhibits high magnetic anisotropy and is used in magnetic recording media.
Uniqueness: The germanium-platinum compound is unique due to its combination of semiconductor properties from germanium and catalytic properties from platinum. This makes it particularly valuable in applications requiring both electronic and catalytic functionalities .
Propriétés
Formule moléculaire |
GePt |
|---|---|
Poids moléculaire |
267.71 g/mol |
Nom IUPAC |
germanium;platinum |
InChI |
InChI=1S/Ge.Pt |
Clé InChI |
CKSRCDNUMJATGA-UHFFFAOYSA-N |
SMILES canonique |
[Ge].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



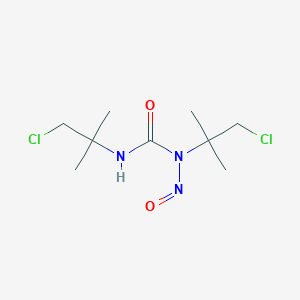
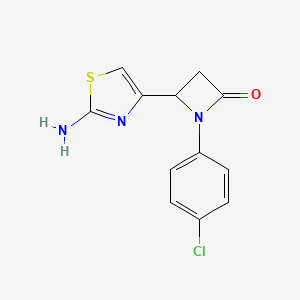
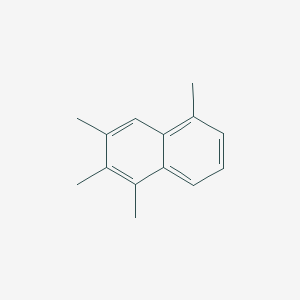
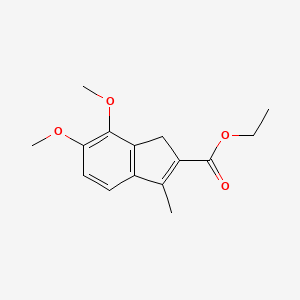

![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
